alpha-Thymidine

Description

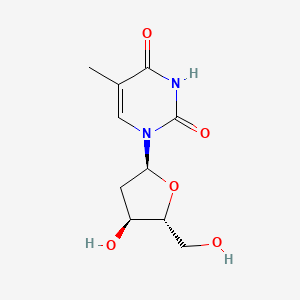

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858957 | |

| Record name | alpha-D-Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-43-8 | |

| Record name | Thymidine alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α-Thymidine

This guide provides a detailed examination of the chemical structure and stereochemical properties of α-thymidine, an anomer of the naturally occurring β-thymidine. Understanding these characteristics is crucial for its application in various research and drug development contexts, including its use as an antiviral or antimalarial agent.[1][2][3]

Chemical Structure

α-Thymidine is a pyrimidine deoxynucleoside. Its structure is composed of two primary components: a pyrimidine nucleobase, thymine (also known as 5-methyluracil), and a pentose sugar, 2-deoxy-D-ribose.[4] These two units are linked by an N-glycosidic bond between the nitrogen at position 1 (N1) of the thymine ring and the anomeric carbon at position 1' (C1') of the deoxyribose sugar.[5]

The systematic IUPAC name for α-thymidine is 1-(2-Deoxy-α-D-ribofuranosyl)-5-methyluracil.[2][6]

Stereochemistry

The defining stereochemical feature of α-thymidine is the configuration at the anomeric carbon (C1') of the deoxyribose sugar. In nucleosides, two anomers, α and β, are possible.

-

α-anomer: The nucleobase (thymine) is positioned on the opposite side (trans) of the sugar ring relative to the C5' hydroxymethyl group.

-

β-anomer: The nucleobase is on the same side (cis) as the C5' hydroxymethyl group. This is the configuration found in naturally occurring DNA.

This difference in orientation significantly impacts the molecule's three-dimensional shape and its ability to be recognized by enzymes or incorporated into nucleic acid structures.[1][7] The conformation of the furanose ring in α-thymidine can vary, but it influences the relative orientation of the substituents and the overall molecular shape.[8][9]

Quantitative Data

The following table summarizes key quantitative data for α-thymidine.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₂O₅ | [2][6][10] |

| Molecular Weight | 242.23 g/mol | [2][10][11] |

| CAS Number | 4449-43-8 | [2][6] |

| ¹H NMR (500MHz, MeOD) | δ 7.75 (s, 1H, H6), 6.19 (m, 1H, H1'), 4.45 (m, 1H, H4'), 4.35 (m, 1H, H5'), 4.26 (m, 1H, H5'), 4.19 (m, 1H, H3'), 3.27 (s, 3H, CH₃), 2.67 (m, 1H, H2'), 2.06 (m, 1H, H2'), 1.86 (s, 3H, CH₃) | [12] |

| ¹³C NMR (125MHz, MeOD) | δ 162.8 (C4), 152.4 (C2), 138.7 (C6), 111.1 (C5), 72.5 (C1'), 72.2 (C4'), 70.7 (C3'), 64.4 (C5'), 41.1 (C2'), 37.3 (CH₃), 12.6 (CH₃) | [12] |

Experimental Protocols

The characterization and synthesis of α-thymidine rely on several key experimental techniques.

NMR is a powerful tool for distinguishing between α and β anomers.[8][9][13] The chemical shifts and coupling constants of the protons on the deoxyribose ring, particularly the anomeric proton (H1') and the H2' protons, are sensitive to the stereochemistry at the C1' carbon.[12][14] For α-thymidine, the specific patterns observed in the ¹H NMR spectrum allow for unambiguous identification.[14]

A common method for synthesizing α-thymidine involves the epimerization of the naturally occurring and more readily available β-thymidine.[1][14]

Detailed Methodology:

-

Protection of Hydroxyl Groups: The 5' and 3' hydroxyl groups of β-thymidine are first protected. A selective protection of the primary 5'-hydroxyl group is achieved using an acyl chloride like diphenylacetyl chloride.[1][14] The 3'-hydroxyl group is then protected with another acyl group, such as p-toluoyl chloride.[1]

-

Epimerization: The di-acylated β-thymidine derivative is then subjected to conditions that promote epimerization at the C1' anomeric center. This can be achieved using reagents like acetic anhydride and sulfuric acid.[1][14] This step typically results in a mixture of α and β anomers, with the α form often being the major product.[14]

-

Separation: The resulting 3',5'-O-diacylated α-thymidine is separated from the β-anomer, often through crystallization.[14]

-

Deprotection: The acyl protecting groups are removed from the purified α-anomer using a base, such as sodium methoxide in methanol, to yield the final α-thymidine product.[1][12][14]

For an unambiguous determination of the solid-state three-dimensional structure, single-crystal X-ray diffraction is the definitive method. This technique provides precise measurements of bond lengths, bond angles, and the absolute configuration of all stereocenters, confirming the α-anomeric linkage and the conformation of the deoxyribose ring.[3] Co-crystallization of α-thymidine derivatives with target enzymes, such as Plasmodium falciparum thymidylate kinase, has been used to elucidate binding modes and inform drug design.[1]

References

- 1. Synthesis and Evaluation of α-Thymidine Analogues as Novel Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Thymidine | 4449-43-8 | NT00283 | Biosynth [biosynth.com]

- 3. Synthesis and evaluation of α-thymidine analogues as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. differencebetween.com [differencebetween.com]

- 5. Illustrated Glossary of Organic Chemistry - Thymidine [chem.ucla.edu]

- 6. echemi.com [echemi.com]

- 7. Solution structure of a DNA.RNA hybrid containing an alpha-anomeric thymidine and polarity reversals: d(ATGG-3'-3'-alphaT-5'-5'-GCTC). r(gagcaccau) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Thymidine-alpha,alpha,alpha-t3 | C10H14N2O5 | CID 162681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thymidine [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Anomaly in the Blueprint: A Technical Guide to the Discovery and Synthesis of α-Thymidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Thymidine, the unnatural anomer of the canonical DNA nucleoside β-thymidine, represents a fascinating deviation from the central dogma of molecular biology. Its discovery and synthesis are intrinsically linked to the foundational decades of nucleic acid research, a period of intense investigation into the chemical nature of heredity. This technical guide provides an in-depth exploration of the historical context surrounding the emergence of α-thymidine, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a visualization of its synthetic pathway and structural relationship to its natural counterpart. While not a component of natural DNA, the study of α-thymidine and other α-nucleosides has been crucial in understanding the stereochemical requirements of DNA polymerases and other enzymes involved in nucleic acid metabolism, and has informed the development of antiviral and anticancer therapeutics.

Historical Context: The Quest for the Chemical Basis of Heredity

The story of α-thymidine's discovery is nested within the broader narrative of nucleic acid chemistry, a field that blossomed from the mid-19th to the early 20th century.

The Dawn of Nucleic Acid Research:

In the winter of 1868-1869, the Swiss physician Friedrich Miescher, working in the laboratory of Felix Hoppe-Seyler, isolated a novel phosphorus-containing substance from the nuclei of white blood cells.[1] He named this substance "nuclein," recognizing it as a new class of molecule distinct from proteins and lipids.[1] Miescher's work laid the groundwork for future investigations into the chemical composition of the nucleus.

Phoebus Levene and the Tetranucleotide Hypothesis:

At the turn of the 20th century, the Russian-American biochemist Phoebus Levene made seminal contributions to the understanding of nucleic acid structure. He was the first to identify the carbohydrate component of RNA as ribose in 1909 and later discovered deoxyribose in DNA in 1929.[2] Levene correctly proposed that nucleic acids are composed of repeating units called nucleotides, each consisting of a phosphate group, a sugar, and a nitrogenous base.[2][3] However, he incorrectly postulated the "tetranucleotide hypothesis," which suggested that the four bases (adenine, guanine, cytosine, and thymine in DNA) were present in equal amounts and repeated in a fixed sequence. This hypothesis, while ultimately proven wrong, was a pivotal model that guided research for decades.[2]

The Emergence of Stereochemistry and the α-Anomer:

As synthetic organic chemistry advanced, the ability to synthesize nucleosides with defined stereochemistry became a key area of research. The work of Alexander Todd and his colleagues in the 1940s and 1950s was instrumental in establishing the correct 3'-5' phosphodiester linkage in nucleic acids and in developing methods for nucleoside and nucleotide synthesis. While the naturally occurring nucleosides in DNA and RNA were determined to be the β-anomers, the possibility and properties of the corresponding α-anomers became a subject of scientific curiosity.

The first synthesis of an α-nucleoside, specifically α-adenosine, was reported in 1958 by Wright and his collaborators. This was followed by the synthesis of α-deoxycytidine by Fox and colleagues in 1961. A review of the field also credits Shimizu and his team with the synthesis of 5′-phosphate-α-l-thymidine.[1] These pioneering efforts in stereospecific synthesis opened the door to the creation and study of unnatural nucleoside analogues like α-thymidine, providing valuable tools to probe the active sites of enzymes involved in DNA and RNA synthesis.

Physicochemical Properties of α-Thymidine

The stereochemical difference at the anomeric carbon (C1') between α- and β-thymidine results in distinct physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [4] |

| Molecular Weight | 242.23 g/mol | [4] |

| CAS Number | 4449-43-8 | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 183-185 °C | |

| Optical Rotation [α]D | +5.0° to +8.0° (c=2 in H₂O) | [5] |

Spectroscopic Data of α-Thymidine

The following tables summarize the key spectroscopic data for the characterization of α-thymidine. Note that spectroscopic data for the more common β-thymidine is often more readily available, and care must be taken to attribute data to the correct anomer.

¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) |

| H-6 | 7.72 |

| H-1' | 6.13 |

| H-3' | 4.25 |

| H-4' | 3.75 |

| H-5', 5'' | 3.55-3.65 |

| H-2', 2'' | 2.05-2.15 |

| CH₃-5 | 1.79 |

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-4 | 164.2 |

| C-2 | 150.9 |

| C-6 | 136.8 |

| C-5 | 109.8 |

| C-1' | 84.5 |

| C-4' | 87.8 |

| C-3' | 71.0 |

| C-5' | 61.9 |

| C-2' | 39.5 |

| CH₃-5 | 12.4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | O-H, N-H stretching |

| 1680-1650 | C=O stretching (Thymine ring) |

| 1470 | C-N stretching |

| 1050 | C-O stretching (Sugar moiety) |

UV-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Water | 267 |

| Ethanol | 267 |

Mass Spectrometry (MS)

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| ESI+ | 243.1 | 265.1 |

Experimental Protocols for the Synthesis of α-Thymidine

The most common and efficient method for the synthesis of α-thymidine is through the anomerization of the naturally occurring and more readily available β-thymidine. The following protocol is a detailed methodology for this conversion.

Epimerization of β-Thymidine to α-Thymidine (Ward's Method)

This procedure involves the protection of the hydroxyl groups of β-thymidine, followed by acid-catalyzed epimerization at the anomeric center, and subsequent deprotection.

Materials:

-

β-Thymidine

-

Pyridine (anhydrous)

-

Diphenylacetyl chloride

-

p-Toluoyl chloride

-

Acetic anhydride

-

Sulfuric acid (concentrated)

-

Acetonitrile (anhydrous)

-

Sodium methoxide (NaOMe) in Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: 5'-O-Protection of β-Thymidine

-

Dissolve β-thymidine in anhydrous pyridine at 0 °C.

-

Slowly add diphenylacetyl chloride to the solution with stirring.

-

Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 5'-O-diphenylacetyl-β-thymidine by silica gel column chromatography.

Step 2: 3'-O-Protection

-

Dissolve the 5'-O-protected β-thymidine in anhydrous pyridine.

-

Add p-toluoyl chloride to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction as described in Step 1.

-

Purify the resulting 3',5'-di-O-protected-β-thymidine by crystallization or column chromatography.

Step 3: Epimerization

-

Dissolve the di-protected β-thymidine in a mixture of acetic anhydride and anhydrous acetonitrile.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction at room temperature and monitor the formation of the α-anomer by High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy. The typical α/β ratio achieved is around 3:1.[6]

-

Once the desired ratio is reached, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Separate the α-anomer from the remaining β-anomer by silica gel column chromatography or crystallization. The 3′,5′-O-diacylated α-thymidine derivative is often readily separated by crystallization.[6]

Step 4: Deprotection

-

Dissolve the purified 3',5'-di-O-protected-α-thymidine in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with a weak acid (e.g., acetic acid or an acidic ion-exchange resin).

-

Concentrate the solution under reduced pressure.

-

Purify the final product, α-thymidine, by crystallization or silica gel column chromatography to yield a white solid.

Visualizations

Logical Relationship: Structural Comparison of α- and β-Thymidine

Caption: Structural comparison of β-thymidine and α-thymidine.

Experimental Workflow: Synthesis of α-Thymidine via Epimerization

Caption: Workflow for the synthesis of α-thymidine.

Conclusion

The discovery and synthesis of α-thymidine are a testament to the intricate level of chemical understanding that was being developed during the golden age of nucleic acid research. While not a component of life's natural genetic machinery, this unnatural anomer has proven to be an invaluable tool for researchers in the fields of biochemistry, medicinal chemistry, and molecular biology. The detailed protocols and data presented in this guide are intended to provide a comprehensive resource for scientists working with or interested in this unique nucleoside analogue, facilitating further research into its potential applications and its role in elucidating the fundamental principles of nucleic acid chemistry and biology.

References

- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-DNA II. Synthesis of unnatural alpha-anomeric oligodeoxyribonucleotides containing the four usual bases and study of their substrate activities for nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. omlc.org [omlc.org]

- 5. 309. Nucleotides. Part XXXVI. Adenosine-2′ uridine-5′ phosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and incorporation of an alpha-hexofuranosyl thymidine into oligodeoxynucleotides via its two exocyclic OH-groups - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Thymidine vs. β-Thymidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the fundamental differences between α-thymidine and β-thymidine, the two anomers of the deoxynucleoside thymidine. While β-thymidine is the naturally occurring building block of DNA, its α-anomer counterpart has garnered significant interest in the field of medicinal chemistry for the development of novel therapeutic agents. This document outlines their structural distinctions, comparative physicochemical properties, and the experimental methodologies used for their characterization and synthesis.

Core Distinctions: Stereochemistry at the Anomeric Carbon

The primary difference between α-thymidine and β-thymidine lies in their stereochemistry at the anomeric carbon (C1') of the deoxyribose sugar moiety. This seemingly subtle variation in the orientation of the thymine base relative to the sugar ring leads to significant differences in their three-dimensional structure and biological activity.

-

β-Thymidine: In the naturally occurring β-anomer, the thymine base is positioned on the same side of the deoxyribose ring as the C5' hydroxymethyl group. This "up" configuration is essential for its proper incorporation into the DNA double helix, where it forms two hydrogen bonds with deoxyadenosine.

-

α-Thymidine: In the "unnatural" α-anomer, the thymine base is located on the opposite side of the deoxyribose ring relative to the C5' hydroxymethyl group, in a "down" configuration. This altered stereochemistry prevents its incorporation into the DNA backbone by standard polymerases and makes it a subject of interest for developing antiviral and antiparasitic drugs.[1][2]

Quantitative Data Summary

The distinct stereochemistry of α- and β-thymidine gives rise to measurable differences in their physical and chemical properties. The following table summarizes key quantitative data for easy comparison.

| Property | α-Thymidine | β-Thymidine |

| Molecular Formula | C₁₀H₁₄N₂O₅ | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 242.23 g/mol | 242.23 g/mol [3][4] |

| Melting Point | Not explicitly found, but synthetic intermediates are often syrups or solids. | 186-188 °C[5] |

| Solubility in Water | 50 mg/mL (clear, colorless solution)[6] | Soluble[2][5] |

| Optical Activity [α]D²⁵ | +5.0° to +8.0° (c = 2.0% in water)[6] | +18.6° (c=3, H₂O)[5] |

Experimental Protocols

The synthesis, separation, and characterization of α- and β-thymidine rely on specific experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of α-Thymidine via Epimerization of β-Thymidine

This protocol is based on literature methods for the chemical conversion of the natural β-anomer to the α-anomer.[1][2]

Materials:

-

β-Thymidine

-

Diphenylacetyl chloride

-

Pyridine

-

p-Toluoyl chloride

-

Acetic anhydride

-

Sulfuric acid (concentrated)

-

Acetonitrile

-

Sodium methoxide (NaOMe) in Methanol

-

Dowex ion-exchange resin

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Protection of the 5'-Hydroxyl Group: Selectively protect the primary 5'-hydroxyl group of β-thymidine with diphenylacetyl chloride in pyridine.

-

Protection of the 3'-Hydroxyl Group: Protect the 3'-hydroxyl group with p-toluoyl chloride to yield the fully protected β-thymidine derivative.

-

Epimerization at the Anomeric Center: Treat the protected β-thymidine with a mixture of acetic anhydride and a catalytic amount of sulfuric acid in acetonitrile. This step induces epimerization at the C1' position, resulting in a mixture of the protected α- and β-anomers. The ratio of α to β anomers is typically around 3:1.[1][2]

-

Separation of Anomers: Separate the desired 3',5'-O-diacylated α-thymidine derivative from the β-anomer by crystallization or column chromatography.

-

Deprotection: Remove the acyl protecting groups from the purified α-anomer using sodium methoxide in methanol.

-

Neutralization and Purification: Neutralize the reaction mixture with Dowex ion-exchange resin. Filter the resin and evaporate the solvent to obtain pure α-thymidine.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial technique for distinguishing between the α and β anomers based on the chemical shifts of the anomeric proton (H1') and the adjacent protons (H2').[1][2]

Sample Preparation:

-

Dissolve a small amount (typically 5-10 mg) of the thymidine sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-5 seconds.

Data Analysis:

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Identify the chemical shifts of the H1' and H2' protons. The stereochemistry at the C1' anomeric center influences the magnetic environment of these protons, leading to distinct chemical shifts for the α and β anomers. The anomeric proton (H1') of the α-anomer typically appears at a different chemical shift compared to the β-anomer.

Stereochemical Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure, confirming the absolute stereochemistry of the anomers.

Methodology:

-

Crystal Growth: Grow single crystals of the purified thymidine anomer of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities of the diffracted beams are recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

-

Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, unequivocally confirming the α or β configuration at the anomeric center.

Mandatory Visualizations

References

- 1. Identification and biosynthesis of thymidine hypermodifications in the genomic DNA of widespread bacterial viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of α-Thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of α-Thymidine. The information is curated for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this nucleoside analog. This document presents quantitative data in structured tables, details key experimental methodologies, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction

α-Thymidine is a synthetic nucleoside, an unnatural epimer of the naturally occurring β-thymidine. In α-thymidine, the thymine base is attached to the C1' of the deoxyribose sugar in an alpha configuration, distinguishing it from the beta configuration found in DNA. This structural difference imparts unique biological activities, making it a subject of interest in antiviral and antiparasitic drug discovery. Notably, it has been investigated for its potential as an anti-HIV agent and for its activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2]

Physical Properties

α-Thymidine is typically a white to off-white crystalline powder. While many physical properties are extensively documented for its anomer, β-thymidine, specific quantitative data for α-thymidine can be less prevalent in the literature. The following table summarizes the available physical data for α-Thymidine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [3] |

| Molecular Weight | 242.23 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | Data not readily available for the α-anomer. For comparison, β-thymidine melts at 185-188 °C. | [5][6] |

| Solubility | Water: 50 mg/mL (clear, colorless solution) | [4] |

| DMSO | Soluble | |

| Methanol | Soluble | |

| Optical Activity | [α]25/D +5.0 to +8.0° (c = 2.0% in water) | [4] |

Chemical Properties

The chemical behavior of α-Thymidine is dictated by its constituent thymine base and the α-configured deoxyribose sugar. It is stable under standard conditions and should be stored in a well-closed container at 2-8°C.[3]

| Property | Value | Source(s) |

| CAS Number | 4449-43-8 | [3] |

| IUPAC Name | 1-(2-Deoxy-α-D-ribofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | [3] |

| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@@HO | [4] |

| InChI Key | IQFYYKKMVGJFEH-UHFFFAOYSA-N | [4] |

Spectral Data

UV-Vis Spectroscopy

The UV absorption spectrum of thymidine is primarily due to the thymine base. While specific molar absorptivity for α-thymidine is not widely reported, the maximum absorption wavelength (λmax) is expected to be around 267 nm in neutral aqueous solutions, similar to β-thymidine. The absorbance is solvent-dependent.[7]

| Solvent | λmax | Molar Absorptivity (ε) | Source(s) |

| pH 7 Buffer | ~267 nm | Not specified for α-anomer. For thymine, ε is ~7,900 M⁻¹cm⁻¹ at 263.8 nm. | [7][8] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for distinguishing between the α and β anomers of thymidine, primarily by observing the chemical shifts and coupling constants of the anomeric proton (H1') and the adjacent protons on the deoxyribose ring.

¹H NMR Chemical Shifts (500 MHz, MeOD) for a derivative of α-thymidine:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

| H6 | 7.75 | s | [2] |

| H1' | 6.19 | m | [2] |

| H3' | 4.19 | m | [2] |

| H4' | 4.45 | m | [2] |

| H5' | 4.35, 4.26 | m | [2] |

| H2' | 2.67, 2.06 | m | [2] |

| CH₃ | 1.86 | s | [2] |

¹³C NMR Chemical Shifts (125 MHz, MeOD) for a derivative of α-thymidine:

| Carbon | Chemical Shift (δ, ppm) | Source(s) |

| C2 | 152.4 | [2] |

| C4 | 162.8 | [2] |

| C5 | 111.1 | [2] |

| C6 | 138.7 | [2] |

| C1' | 72.5 | [2] |

| C2' | 41.1 | [2] |

| C3' | 70.7 | [2] |

| C4' | 72.2 | [2] |

| C5' | 64.4 | [2] |

| CH₃ | 12.6 | [2] |

Experimental Protocols

Synthesis of α-Thymidine

The synthesis of α-thymidine can be achieved through the epimerization of the more common β-thymidine.[9]

Protocol:

-

Protection of β-Thymidine:

-

Dissolve β-thymidine in pyridine.

-

Add diphenylacetyl chloride dropwise at 0°C to selectively protect the 5'-hydroxyl group.

-

Subsequently, add p-toluoyl chloride to protect the 3'-hydroxyl group.

-

-

Epimerization:

-

Treat the di-protected β-thymidine with acetic anhydride and a catalytic amount of sulfuric acid in acetonitrile. This reaction induces epimerization at the C1' position, resulting in a mixture of α and β anomers.

-

-

Deprotection:

-

Isolate the α-anomer by crystallization.

-

Remove the protecting groups using sodium methoxide in methanol to yield α-thymidine.

-

-

Purification:

-

Purify the final product by recrystallization or column chromatography.

-

Plasmodium falciparum Thymidylate Kinase (PfTMPK) Inhibition Assay

This assay is used to determine the inhibitory activity of α-thymidine and its analogs against PfTMPK, a key enzyme in the parasite's DNA synthesis pathway.[9]

Protocol:

-

Reagents and Buffers:

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.

-

Enzyme: Recombinant PfTMPK.

-

Substrates: Thymidine monophosphate (TMP) and ATP.

-

Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Other reagents: Phosphoenolpyruvate (PEP), NADH.

-

Test compound: α-Thymidine or its analog dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of PfTMPK and TMP.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the absorbance data.

-

Determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) by fitting the data to an appropriate model.

-

Retroviral Reverse Transcriptase (RT) Inhibition Assay (Adapted for α-Thymidine)

This protocol outlines a general method to assess the potential of α-thymidine triphosphate as a chain terminator for viral reverse transcriptase.

Protocol:

-

Preparation of α-Thymidine Triphosphate (α-dTTP):

-

α-Thymidine must first be enzymatically or chemically phosphorylated to its triphosphate form.

-

-

Reagents and Buffers:

-

RT reaction buffer: Typically contains Tris-HCl, KCl, MgCl₂, and a non-ionic detergent.

-

Enzyme: Recombinant retroviral reverse transcriptase (e.g., from HIV-1).

-

Template-Primer: A synthetic RNA or DNA template annealed to a DNA primer (e.g., poly(A)/oligo(dT)).

-

dNTPs: dATP, dCTP, dGTP, and dTTP.

-

Test compound: α-dTTP.

-

Detection system: Can be based on radioactivity (e.g., [³H]-dTTP incorporation) or colorimetric/fluorometric methods.

-

-

Assay Procedure:

-

Set up reaction mixtures containing the RT buffer, template-primer, dNTPs (with or without a labeled nucleotide), and reverse transcriptase.

-

Add α-dTTP at a range of concentrations to the test wells.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction and quantify the amount of newly synthesized DNA.

-

-

Data Analysis:

-

Determine the concentration of α-dTTP that inhibits the reverse transcriptase activity by 50% (IC₅₀).

-

Signaling Pathways and Mechanisms of Action

Inhibition of Plasmodium falciparum Thymidylate Kinase

α-Thymidine and its derivatives have been shown to inhibit PfTMPK, an enzyme crucial for the synthesis of thymidine diphosphate (TDP), a precursor for DNA synthesis in the malaria parasite.[9] The inhibition of this enzyme disrupts the parasite's ability to replicate its DNA, leading to its death.

Caption: Inhibition of Plasmodium falciparum Thymidylate Kinase by α-Thymidine.

Mechanism as a DNA Chain Terminator

As a nucleoside analog, α-thymidine, after conversion to its triphosphate form (α-dTTP), can act as a chain terminator during DNA synthesis catalyzed by viral reverse transcriptases. The α-configuration of the nucleoside can hinder the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral DNA chain.

Caption: Mechanism of α-Thymidine as a DNA Chain Terminator.

Conclusion

α-Thymidine presents a compelling case for further investigation in the fields of medicinal chemistry and drug development. Its unique stereochemistry confers distinct biological activities that are not observed with its natural β-anomer. This guide has summarized the core physical and chemical properties of α-Thymidine, provided detailed experimental protocols for its synthesis and evaluation, and visualized its mechanisms of action. It is intended to serve as a valuable resource for researchers aiming to harness the therapeutic potential of this intriguing nucleoside analog.

References

- 1. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α-Thymidine | 4449-43-8 | NT00283 | Biosynth [biosynth.com]

- 4. a-Thymidine 4449-43-8 [sigmaaldrich.com]

- 5. Thymidine CAS#: 50-89-5 [m.chemicalbook.com]

- 6. Thymidine - Wikipedia [en.wikipedia.org]

- 7. Thymidine [webbook.nist.gov]

- 8. omlc.org [omlc.org]

- 9. Synthesis and Evaluation of α-Thymidine Analogues as Novel Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

α-Thymidine: A Synthetic Anomer with Emergent Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-thymidine, focusing on its core characteristics, synthetic origins, and burgeoning significance in the field of drug development. While the naturally occurring β-anomer of thymidine is a fundamental component of DNA in all living organisms, α-thymidine is a synthetic analogue that does not occur in nature.[1][2][3][4] Its importance lies not in natural biological processes, but in its utility as a chemical scaffold for the development of novel therapeutic agents with potential antiviral, antimalarial, and antimycobacterial properties.

α-Thymidine vs. β-Thymidine: A Critical Distinction

The fundamental difference between α-thymidine and the biologically ubiquitous β-thymidine lies in the stereochemistry at the anomeric carbon (C1') of the deoxyribose sugar ring. In the naturally occurring β-thymidine, the thymine base is oriented on the same side of the sugar ring as the C5' hydroxymethyl group ('up' in a standard Haworth projection). In contrast, α-thymidine possesses the opposite configuration, with the thymine base oriented on the opposite side ('down'). This seemingly subtle structural inversion has profound biological consequences, rendering α-thymidine unrecognized by the cellular machinery that handles β-thymidine for DNA synthesis and repair.

A logical diagram illustrating the structural relationship and key differences between the two anomers is presented below.

Natural Occurrence

Current scientific literature indicates that α-thymidine is not a naturally occurring compound. Its presence has not been detected in any organism. The nucleoside thymidine found in DNA is exclusively the β-anomer.[1]

Biological Significance and Therapeutic Applications

The biological significance of α-thymidine is rooted in its application as a lead compound in medicinal chemistry. Its unnatural stereochemistry makes it resistant to degradation by enzymes that metabolize natural nucleosides, a desirable trait for drug candidates. Researchers have synthesized and evaluated various α-thymidine analogues, revealing promising activity against several pathogens.

3.1. Antimalarial Activity Derivatives of α-thymidine have shown significant potential as antimalarial agents.[5][6][7] These compounds have been designed to inhibit Plasmodium falciparum thymidylate kinase (PfTMPK), an enzyme crucial for the parasite's DNA synthesis.[5] Notably, certain 5'-urea-α-thymidine analogues have demonstrated potent antimalarial activity, with one optimized compound exhibiting an EC₅₀ of 28 nM against the parasite.[5][7]

3.2. Antimycobacterial and Antiviral Potential Research has also explored the utility of α-thymidine derivatives against other infectious agents. Some analogues have been reported as inhibitors of Mycobacterium tuberculosis TMPK (MtTMPK).[5][8] While one source mentions α-thymidine as an anti-HIV drug, this is likely a mischaracterization, as established nucleoside reverse transcriptase inhibitors like Azidothymidine (AZT) are β-thymidine analogues.[1][9] Nevertheless, the principle of using modified nucleosides is central to antiviral therapy, and the α-anomer represents an underexplored scaffold in this area.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of various α-thymidine analogues from cited antimalarial studies.

Table 1: PfTMPK Inhibition by 5'-Urea α-Thymidine Derivatives

| Compound | Substituent on Phenyl Urea | Kᵢ (μM) vs. PfTMPK |

|---|---|---|

| 28 | 3-Trifluoromethyl-4-chloro | 31 |

| 30 | 4-Nitro | 11 |

| Various | Other substituents | 80 - 200 |

Data sourced from a study on PfTMPK inhibitors.[5]

Table 2: Antimalarial and Cytotoxic Activity of α-Thymidine Analogues

| Compound | Description | EC₅₀ vs. P. falciparum (μM) | CC₅₀ vs. MRC5 Cells (μM) |

|---|---|---|---|

| 20 | 5'-phenyl urea α-thymidine derivative | ~2 | >100 |

| 26 | 5'-(4-methoxyphenyl) urea α-thymidine | ~2 | >100 |

| 27 | 5'-(4-chlorophenyl) urea α-thymidine | ~2 | >100 |

| 28 | 5'-(3-CF₃-4-Cl-phenyl) urea α-thymidine | ~2 | >100 |

| Optimized | Optimized 5'-para substituted phenyl urea α-thymidine | 0.028 | 29 |

Data represents a selection of compounds evaluated for antimalarial activity.[5][7]

Experimental Protocols

5.1. Synthesis of α-Thymidine from β-Thymidine The synthesis of α-thymidine is achieved through the epimerization of the more common β-thymidine. This multi-step process involves protecting the hydroxyl groups, epimerizing the anomeric center, and then deprotecting the molecule.[5][6]

Methodology:

-

5'-O-Protection: β-thymidine is selectively protected at the primary 5'-hydroxyl position using diphenylacetyl chloride in pyridine.[5][6]

-

3'-O-Protection: The 3'-hydroxyl group is then protected with p-toluoyl chloride. This specific substituent is reported to favor the generation of the α-anomer during epimerization.[5]

-

Epimerization: The anomeric center (C1') is epimerized using a mixture of acetic anhydride and sulfuric acid in acetonitrile. This step converts the β-anomer to a mixture of α and β anomers, with the α form often being predominant.[5][6]

-

Purification: The 3',5'-O-diacylated α-thymidine derivative is separated from the β-anomer, often via crystallization.[6]

-

Deprotection: The acyl protecting groups are removed using sodium methoxide in methanol to yield the final α-thymidine product.[5][13]

The workflow for this chemical synthesis is depicted in the diagram below.

5.2. PfTMPK Inhibition Assay This assay is used to determine the inhibitory activity of compounds against the P. falciparum thymidylate kinase enzyme.

Methodology:

-

Assay Principle: A spectrophotometric assay is used, coupling the kinase reaction to pyruvate kinase and lactate dehydrogenase. The phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP) by PfTMPK consumes ATP, producing ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺.

-

Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Procedure: Assays are performed with TMP as the substrate. The test compounds (α-thymidine analogues) are added to the reaction mixture, and the rate of reaction is compared to a control without the inhibitor.

-

Controls: Control assays are run using ADP as the substrate in the absence of PfTMPK and TMP to ensure the test compounds do not inhibit the coupling enzymes.

-

Data Analysis: The inhibition constant (Kᵢ) values are calculated from the resulting data.[5]

5.3. In Vitro Antimalarial Activity Assay (SYBR Green Assay) This assay measures the growth inhibition of P. falciparum in red blood cell culture.

Methodology:

-

Cell Culture: P. falciparum parasites are cultured in human red blood cells in a suitable medium.

-

Compound Addition: The test compounds are dissolved (typically in DMSO) and added to the parasite cultures at various concentrations.

-

Incubation: The cultures are incubated for a period that allows for at least one full cycle of parasite replication (e.g., 48-72 hours).

-

Lysis and Staining: The red blood cells are lysed, and SYBR Green I dye is added. This dye fluoresces upon binding to DNA.

-

Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.[5]

Conclusion

α-Thymidine stands as a compelling example of how manipulating the stereochemistry of a natural biomolecule can unlock new opportunities in medicinal chemistry. While it lacks a natural biological role, its synthetic derivatives have demonstrated significant therapeutic potential, particularly as antimalarial agents. The resistance of the α-anomer to metabolic pathways that degrade natural nucleosides, combined with its demonstrated efficacy as a scaffold for potent enzyme inhibitors, makes it a valuable area of focus for drug development professionals. Further research into α-thymidine analogues could yield novel candidates for treating a range of infectious diseases and potentially other conditions where targeting nucleotide metabolism is a viable strategy.

References

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 4. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of α-Thymidine Analogues as Novel Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and evaluation of α-thymidine analogues as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis and biological properties of α-thymidine 5'-aryl phosphonates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Thymidine | 4449-43-8 | NT00283 | Biosynth [biosynth.com]

- 10. Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Enigmatic Mechanism of α-Thymidine: A Technical Guide for Researchers

An In-depth Exploration of the Core Biological Actions, Experimental Methodologies, and Therapeutic Potential of an Unconventional Nucleoside Anomer

Abstract

α-Thymidine, the α-anomeric form of the canonical β-thymidine, represents a class of nucleoside analogues with intriguing biological activities. While its primary mechanism of action is understood to involve the inhibition of key enzymes in nucleotide metabolism, particularly thymidylate kinase, a growing body of evidence suggests a more complex interplay with cellular systems, including potential off-target effects that contribute to its potent bioactivity. This technical guide provides a comprehensive overview of the current understanding of α-thymidine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of α-thymidine's role in biological systems and its potential as a therapeutic agent.

Core Mechanism of Action: Inhibition of Thymidylate Kinase

The principal established mechanism of action of α-thymidine and its derivatives is the inhibition of thymidylate kinase (TMK). TMK is a crucial enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary precursor for DNA synthesis. By acting as a competitive inhibitor of TMK, α-thymidine disrupts the normal production of dTTP, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool. This disruption can result in "thymineless death," a phenomenon characterized by the stalling of DNA replication and the induction of apoptosis[1].

The inhibitory effect of α-thymidine analogues has been most extensively studied in the context of antimalarial drug development, with Plasmodium falciparum thymidylate kinase (PfTMK) being a key target. The parasite relies entirely on the de novo pyrimidine biosynthesis pathway, making enzymes like PfTMK attractive targets for therapeutic intervention[2].

Quantitative Analysis of Thymidylate Kinase Inhibition

The inhibitory potency of various α-thymidine derivatives against PfTMK has been quantified, revealing moderate inhibitory activity. However, it is noteworthy that for some of the most potent antimalarial compounds, their enzymatic inhibition (Ki) is significantly weaker than their cellular growth inhibition (EC50), suggesting the involvement of additional mechanisms of action[2][3][4].

| Compound | Target Organism/Enzyme | Ki (μM) | EC50 (μM) | CC50 (μM) | Reference |

| α-Thymidine Derivatives | |||||

| Compound 17 | P. falciparum (Growth) | 166 (PfTMPK) | 23 | >50 (MRC5 cells) | [5] |

| Compound 26 | P. falciparum (Growth) | - | 2.5 | >50 (MRC5 cells) | [5] |

| Compound 84 | P. falciparum (Growth) | - | 0.028 | 29 (MRC5 cells) | [2] |

| β-Thymidine Derivatives | |||||

| Various | P. falciparum (Growth) | - | Low to no activity | - | [2] |

| Other Analogues | |||||

| 1c (hexadecanoyl analogue) | SV-40 transformed fibroblasts (SV-28) | - | ~20 | - | [6] |

| 1d (hexadecanoyl analogue) | Human epithelial carcinoma (KB) | - | ~20 | - | [6] |

| 1d (hexadecanoyl analogue) | HIV-1 | - | 6.8 | - | [6] |

Beyond Thymidylate Kinase: The Enigma of Off-Target Effects

A compelling aspect of α-thymidine's biology is the evidence for off-target effects. Several studies have reported that the potent antimalarial activity of certain α-thymidine analogues cannot be solely attributed to their moderate inhibition of PfTMK[3][4]. This discrepancy strongly suggests that these compounds interact with other cellular targets, contributing significantly to their overall efficacy.

While the specific off-target mechanisms of α-thymidine remain largely unelucidated, several possibilities can be considered based on the unique properties of α-nucleosides:

-

Interaction with other Nucleotide-Binding Proteins: The altered stereochemistry of the glycosidic bond in α-thymidine could allow for novel interactions with other ATP or nucleotide-binding proteins, potentially disrupting various cellular signaling pathways.

-

Incorporation into Nucleic Acids: Although less favored than their β-counterparts, the potential for incorporation of α-thymidine into DNA or RNA cannot be entirely dismissed. Such incorporation would likely lead to chain termination or altered nucleic acid structures, triggering DNA damage responses and cell cycle arrest. α-Oligonucleotides have been shown to form stable, parallel-stranded duplexes with complementary β-DNA strands, a property that could lead to unique biological consequences if α-thymidine were incorporated into DNA[7].

-

Effects on DNA Polymerases and Helicases: The unique structure of α-thymidine could lead to interactions with the active sites of DNA polymerases or helicases, thereby directly interfering with DNA replication and repair processes.

The identification of these off-target interactions is a critical area for future research and could be approached using modern techniques such as chemical proteomics, thermal shift assays, and computational modeling.

Cellular Uptake and Metabolism

The entry of α-thymidine into cells and its subsequent metabolic fate are crucial determinants of its biological activity. Nucleosides are generally transported across the cell membrane by specialized nucleoside transporters. Once inside the cell, they are phosphorylated by nucleoside kinases to their respective monophosphate forms. For thymidine and its analogues, this initial phosphorylation is often the rate-limiting step in their metabolism[8].

The phosphorylation of α-thymidine is expected to be carried out by thymidine kinase. However, the efficiency of this process compared to the natural β-anomer may vary and could influence the intracellular concentration of the active triphosphate form.

Broader Biological Activities

While much of the research on α-thymidine has focused on its antimalarial properties, there is evidence for its activity in other biological contexts, including antiviral and anticancer effects.

Antiviral and Antitumor Activity

Certain derivatives of α-thymidine have demonstrated moderate anti-HIV activity and cytotoxicity against various cancer cell lines. For instance, hexadecanoyl analogues of α-thymidine have shown IC50 values of approximately 20 μM against SV-40 transformed fibroblasts and human epithelial carcinoma cells[6]. One of these analogues also exhibited anti-HIV activity with an EC50 of 6.8 μM[6]. These findings suggest that the therapeutic potential of α-thymidine derivatives may extend beyond parasitic diseases.

Experimental Protocols

Synthesis of α-Thymidine

The synthesis of α-thymidine from its natural β-anomer is a key step in the development of α-thymidine-based compounds. A common method involves the epimerization of the anomeric center.

Protocol: Epimerization of β-Thymidine to α-Thymidine

-

Protection of Hydroxyl Groups:

-

Selectively protect the 5'-hydroxyl group of β-thymidine using a suitable protecting group, such as a trityl or silyl ether.

-

Protect the 3'-hydroxyl group with another protecting group.

-

-

Epimerization:

-

The protected β-thymidine is subjected to conditions that facilitate the cleavage and reformation of the glycosidic bond, leading to a mixture of α and β anomers. This can be achieved using various reagents, such as Lewis acids or enzymatic methods.

-

-

Deprotection:

-

The protecting groups are removed to yield a mixture of α- and β-thymidine.

-

-

Purification:

-

The α-anomer is separated from the β-anomer using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

-

PfTMK Inhibition Assay

Protocol: Spectrophotometric Assay for PfTMK Inhibition

This assay measures the kinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Enzyme and Inhibitor Incubation: Add the purified PfTMK enzyme to the reaction mixture with and without the α-thymidine analogue (inhibitor) at various concentrations.

-

Initiation of Reaction: Start the reaction by adding the substrate, dTMP.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the Ki value for the inhibitor.

P. falciparum Growth Inhibition Assay (SYBR Green I Assay)

This assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Protocol: SYBR Green I-Based Fluorescence Assay

-

Parasite Culture: Culture asynchronous P. falciparum in human erythrocytes in complete medium.

-

Drug Dilution: Prepare serial dilutions of the α-thymidine analogues in a 96-well plate.

-

Infection and Incubation: Add the parasite culture to the drug-containing plates and incubate for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Signaling Pathways and Logical Relationships

The primary signaling pathway directly affected by α-thymidine is the pyrimidine salvage pathway, leading to DNA synthesis. By inhibiting thymidylate kinase, α-thymidine creates a bottleneck in this pathway.

Conclusion and Future Directions

α-Thymidine and its analogues represent a promising class of compounds with demonstrated antimalarial, antiviral, and antitumor activities. Their primary mechanism of action involves the inhibition of thymidylate kinase, leading to a disruption of DNA synthesis. However, the significant discrepancy between their enzymatic and cellular activities strongly points towards the existence of yet-to-be-identified off-target effects.

Future research should focus on:

-

Identifying the off-target(s) of α-thymidine analogues: This will provide a more complete understanding of their mechanism of action and could open up new avenues for drug design.

-

Elucidating the metabolism and cellular transport of α-thymidine in different cell types: This knowledge is crucial for optimizing drug delivery and predicting potential toxicities.

-

Exploring the structure-activity relationships of α-thymidine derivatives in a broader range of biological systems: This will help in the development of more potent and selective therapeutic agents.

A comprehensive understanding of the multifaceted mechanism of action of α-thymidine will be instrumental in harnessing its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Phosphorylation of thymidine and AZT in heart mitochondria: elucidation of a novel mechanism of AZT cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of α-thymidine analogues as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between thymidine transport and phosphorylation in Novikoff rat hepatoma cells as analyzed by a rapid sampling technique. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of α-Thymidine from β-Thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of α-thymidine from its naturally occurring anomer, β-thymidine. The conversion, primarily achieved through epimerization at the anomeric carbon (C1'), is a critical process for the development of α-anomeric oligonucleotides and nucleoside analogs with unique therapeutic and diagnostic potential. This document details the predominant synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols and workflow visualizations.

Introduction

α-Thymidine is a stereoisomer of the canonical β-thymidine, a fundamental component of DNA. In α-thymidine, the thymine base is oriented in an axial (α) position relative to the deoxyribose sugar ring, in contrast to the equatorial (β) orientation found in natural DNA. This altered stereochemistry imparts distinct biological and physicochemical properties, making α-thymidine and its derivatives valuable tools in various research and drug development applications, including antisense therapy and antiviral drug design.

The synthesis of α-thymidine from the readily available and less expensive β-thymidine is a key focus of synthetic nucleoside chemistry. This guide will explore the two primary methods for this anomerization: the acetic anhydride/sulfuric acid method and the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated method.

Synthetic Methodologies: A Comparative Overview

The conversion of β-thymidine to α-thymidine necessitates a multi-step process involving the protection of the hydroxyl groups of the deoxyribose moiety, followed by the core epimerization reaction, and concluding with deprotection. The choice of methodology can significantly impact the yield, purity, and scalability of the synthesis.

Table 1: Comparison of a-Thymidine Synthesis Methods

| Parameter | Acetic Anhydride / Sulfuric Acid Method | TMSOTf-Mediated Method |

| Key Reagents | Acetic anhydride, Sulfuric acid, Acetonitrile | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Hexamethyldisilazane (HMDS), Acetonitrile |

| Protecting Groups | 5'-O-diphenylacetyl, 3'-O-p-toluoyl | 5'-O-diphenylacetyl, 3'-O-p-toluoyl |

| α/β Anomer Ratio | Approximately 3:1[1][2] | Up to 91:9 with specific protecting groups |

| Overall Yield | ~32% (from β-thymidine) | ~50% (from β-thymidine) |

| Key Advantages | Readily available and inexpensive reagents. | High α-selectivity achievable with optimized protecting groups. |

| Key Disadvantages | Lower α-selectivity, requiring chromatographic separation or crystallization. | TMSOTf is moisture-sensitive and more expensive. |

| Purification | Crystallization of the diacylated α-anomer.[1][2] | Crystallization of the diacylated α-anomer. |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of α-thymidine from β-thymidine, based on established literature.

Acetic Anhydride / Sulfuric Acid Method

This method involves a three-stage process: protection of the hydroxyl groups, epimerization, and deprotection.

3.1.1. Protection of β-Thymidine

Step 1: Synthesis of 5'-O-diphenylacetyl-β-thymidine

-

To a solution of β-thymidine (1.0 g, 4.13 mmol) in dry pyridine (15 mL) at 0°C, a solution of diphenylacetyl chloride (1.0 g, 4.34 mmol) in dry dichloromethane (DCM, 5 mL) is added dropwise.

-

The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.

-

The reaction is quenched with water (20 mL) and extracted with DCM (3 x 30 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 5'-O-diphenylacetyl-β-thymidine.

-

Yield: Approximately 50%.[1]

Step 2: Synthesis of 3',5'-O-bis(diphenylacetyl)-β-thymidine

-

To a solution of 5'-O-diphenylacetyl-β-thymidine (1.0 g, 2.30 mmol) in dry pyridine (10 mL), p-toluoyl chloride (0.43 g, 2.76 mmol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water (15 mL) and extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

-

Yield: Approximately 70%.[1]

3.1.2. Epimerization of Protected β-Thymidine

-

To a solution of 3',5'-O-bis(diphenylacetyl)-β-thymidine (500 mg, 0.91 mmol) in dry acetonitrile (10 mL) is added a freshly prepared solution of acetic anhydride (0.28 mL, 2.99 mmol) and concentrated sulfuric acid (0.05 mL, 0.91 mmol) in dry acetonitrile (5 mL).

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give a mixture of α and β anomers.

-

The α-anomer is separated by crystallization from ethanol.

3.1.3. Deprotection of 3',5'-O-diacylated-α-thymidine

-

The crystallized 3',5'-O-diacylated-α-thymidine (200 mg, 0.36 mmol) is dissolved in a 0.5 M solution of sodium methoxide in methanol (10 mL).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is neutralized with Amberlite IR-120 (H+) resin.

-

The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford α-thymidine.

-

Yield: Approximately 90%.[1]

TMSOTf-Mediated Method

This method, pioneered by Sato et al., offers higher selectivity for the α-anomer.

3.2.1. Protection of β-Thymidine

The protection steps are identical to those described in section 3.1.1.

3.2.2. TMSOTf-Mediated Epimerization

-

To a solution of 3',5'-O-bis(diphenylacetyl)-β-thymidine (500 mg, 0.91 mmol) in dry acetonitrile (10 mL) is added hexamethyldisilazane (HMDS, 0.38 mL, 1.82 mmol).

-

The mixture is stirred at room temperature for 1 hour to effect silylation of the thymine base.

-

The reaction mixture is cooled to 0°C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.18 mL, 1.00 mmol) is added dropwise.

-

The reaction is stirred at 0°C for 2 hours and then at room temperature for 20 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The α-anomer can be isolated by crystallization from the crude mixture.

-

α/β Ratio: Can reach up to 91:9 with optimized protecting groups.

-

Overall Yield of α-thymidine after deprotection: Approximately 50%.

3.2.3. Deprotection of 3',5'-O-diacylated-α-thymidine

The deprotection step is identical to that described in section 3.1.3.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of α-thymidine.

Caption: Overall workflow for the synthesis of α-Thymidine from β-Thymidine.

Caption: Comparison of the two main epimerization methods.

Characterization of α-Thymidine

The successful synthesis and purification of α-thymidine are confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive for distinguishing between the α and β anomers.

Table 2: ¹H NMR Chemical Shift Comparison of α- and β-Thymidine Anomers

| Proton | β-Thymidine (δ, ppm) | α-Thymidine (δ, ppm) | Key Differentiating Feature |

| H1' | ~6.3 | ~6.2 | The coupling constant (J) between H1' and H2' is typically larger for the β-anomer (trans) than for the α-anomer (cis). |

| H2' | ~2.2-2.3 | ~2.6-2.7 | Significant downfield shift in the α-anomer. |

| H2'' | ~2.2-2.3 | ~2.0-2.1 | |

| H3' | ~4.4 | ~4.1 | |

| H4' | ~3.9 | ~4.4 | |

| H5', H5'' | ~3.7-3.8 | ~4.2-4.3 | |

| H6 | ~7.7 | ~7.7 | |

| CH₃ | ~1.9 | ~1.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. The primary diagnostic signals in the ¹H NMR spectrum for anomer identification are the chemical shifts and coupling patterns of the H1' and H2' protons of the deoxyribose ring.[1][2]

Conclusion

The synthesis of α-thymidine from β-thymidine is a well-established process in nucleoside chemistry, with two primary methodologies offering distinct advantages and disadvantages. The acetic anhydride/sulfuric acid method provides a cost-effective route, while the TMSOTf-mediated method allows for higher stereoselectivity. The choice of method will depend on the specific requirements of the research or development project, including scale, desired purity, and cost considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful synthesis and characterization of α-thymidine for their specific applications.

References

An In-depth Technical Guide to the Enzymatic Stability and Degradation Pathways of α-Thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic stability and degradation pathways of thymidine, with a special focus on the α-anomer. While extensive research has elucidated the metabolic fate of the naturally occurring β-thymidine, data on α-thymidine remains scarce. This document summarizes the existing knowledge on β-thymidine degradation as a foundational context and explores the available information and theoretical considerations regarding the stability of α-thymidine.

Enzymatic Degradation of β-Thymidine: A Well-Established Pathway

The catabolism of β-thymidine is a well-characterized enzymatic process primarily initiated by pyrimidine nucleoside phosphorylases. This pathway is crucial for maintaining nucleoside homeostasis and is a key consideration in the development of nucleoside analogue drugs.

Key Enzymes and Reactions

The primary enzymes responsible for the degradation of β-thymidine are Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP). These enzymes catalyze the reversible phosphorolytic cleavage of the glycosidic bond.

-

Thymidine Phosphorylase (TP; EC 2.4.2.4): This enzyme exhibits high specificity for 2'-deoxyribonucleosides, including thymidine.[1] The reaction is as follows: β-Thymidine + Phosphate ⇌ Thymine + 2-deoxy-α-D-ribose 1-phosphate[2]

-

Uridine Phosphorylase (UP; EC 2.4.2.3): While its primary substrate is uridine, UP can also catabolize thymidine, albeit with lower efficiency in some organisms.[3][4] The reaction is analogous to that of TP.

The resulting thymine base is further catabolized through a reductive pathway involving dihydropyrimidine dehydrogenase, dihydropyrimidinase, and β-ureidopropionase, leading to the formation of β-aminoisobutyric acid, which is then excreted or further metabolized.[5][6]

Quantitative Data on β-Thymidine Degradation

The following tables summarize key quantitative data related to the enzymatic degradation of β-thymidine.

Table 1: Kinetic Parameters of Thymidine Phosphorylase (TP) for β-Thymidine

| Enzyme Source | Km (µM) | Vmax or kcat | Reference |

| Human Hepatic | 285 ± 55 | - | [1] |

| Escherichia coli | - | kcat/KM ~106 M-1s-1 | [2] |

| Human | - | kcat/KM ~105 M-1s-1 | [7] |

Table 2: Kinetic Parameters of Uridine Phosphorylase (UP) for β-Thymidine

| Enzyme Source | Km (M) | Notes | Reference |

| Lactobacillus casei | 1.32 x 10-1 | Low activity towards thymidine | [3] |

| Bovine Liver | - | Relative activity ratio Uridine:Thymidine is 5:1 | [4] |

| Streptococcus pyogenes | - | Cleaves thymidine | [8] |

Table 3: Pharmacokinetic Parameters of β-Thymidine in Humans

| Parameter | Value | Condition | Reference |

| Half-life (t1/2) | ~100 min | Following high-dose infusion | [9] |

| Total Body Clearance | 95 to 266 ml/min/m² | High-dose infusion | [9] |

| Plasma Stability | Stable | At ambient and refrigeration temperatures for 24h | [10] |

Signaling Pathways and Logical Relationships

The degradation pathway of β-thymidine is a linear cascade of enzymatic reactions.

Enzymatic Stability and Degradation of α-Thymidine: An Area of Limited Research

In stark contrast to its β-anomer, there is a significant lack of published research on the enzymatic stability and degradation pathways of α-thymidine. Searches of scientific literature did not yield studies that directly assess whether α-thymidine is a substrate for thymidine phosphorylase or uridine phosphorylase, nor were its degradation products or metabolic fate in biological systems described.

Theoretical Considerations on Enzymatic Stability

The substrate specificity of nucleoside phosphorylases is often highly dependent on the stereochemistry of the glycosidic bond. Thymidine phosphorylase, for instance, is highly specific for 2'-deoxyribosides with the natural β-configuration.[1] It is therefore plausible that α-thymidine, due to its unnatural anomeric configuration, is a poor substrate for or is resistant to cleavage by thymidine phosphorylase and potentially other nucleoside phosphorylases. This would confer a significantly higher enzymatic stability to the α-anomer compared to the β-anomer. A review on α-nucleosides notes their high stability as one of their unique and interesting properties.[11]

Data on α-Thymidine Analogues

While no direct data on α-thymidine stability is available, a study on novel antimalarial α-thymidine analogues provides some insights into their metabolic stability.

Table 4: In Vitro Microsomal Stability of Selected 5'-Urea-α-Thymidine Analogues

| Compound | Microsomal Stability (CLi, mL/min/g) | Notes | Reference |

| Compound 84 | High turnover | Most potent antimalarial in the series | [12] |

| Other analogues | Reasonable stability (CLi < 5) | Good in vitro DMPK properties | [12][13] |

This data, while not on the parent α-thymidine, suggests that the α-anomeric scaffold does not inherently preclude metabolic modification, although the observed turnover is likely at the substituted 5'-position rather than cleavage of the glycosidic bond.

Experimental Protocols

Detailed methodologies are crucial for the study of thymidine stability. Below are representative protocols for key experiments.

Synthesis of α-Thymidine via Epimerization

α-Thymidine can be synthesized from the more readily available β-thymidine through epimerization of the anomeric center.

-

Protocol: A common method involves the protection of the hydroxyl groups of β-thymidine, followed by a reaction that facilitates the inversion of the stereochemistry at the C1' position. For example, β-thymidine can be selectively protected at the 5' and 3' positions, and then treated with acetic anhydride and sulfuric acid in acetonitrile to induce epimerization.[12] The resulting α- and β-anomers can then be separated by crystallization, followed by deprotection to yield pure α-thymidine.[12]

Thymidine Phosphorylase Activity Assay (Spectrophotometric)

This assay measures the conversion of thymidine to thymine by monitoring the change in absorbance at 290 nm.[6][9]

-

Reagents:

-

Recombinant human or E. coli thymidine phosphorylase (TP)

-

Thymidine (substrate)

-

Potassium phosphate buffer (50-200 mM, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of thymidine in potassium phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the TP enzyme solution, and the test compound (or vehicle control).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[6][14]

-

Initiate the reaction by adding the thymidine solution to each well.

-

Immediately monitor the increase (or decrease, depending on the specific wavelength and conditions) in absorbance at 290 nm over time.[6][9]

-

The rate of change in absorbance is proportional to the enzyme activity.

-

Analysis of Thymidine and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying thymidine and its degradation products like thymine.[5][15][16]

-

Sample Preparation:

-

HPLC Conditions:

-

Column: C18 reversed-phase column.[9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[16]

-